2-(3-Fluorobenzofuran-2-YL)acetic acid
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Overview
Description
2-(3-Fluorobenzofuran-2-YL)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 2-(3-Fluorobenzofuran-2-YL)acetic acid can be achieved through various synthetic routes. One common method involves the cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst . This method is advantageous due to its high selectivity and yield. Another approach is the Suzuki–Miyaura coupling, which is widely used for forming carbon–carbon bonds under mild and functional group tolerant conditions . Industrial production methods often involve continuous-flow, gas-phase catalytic processes to ensure high efficiency and scalability .
Chemical Reactions Analysis
2-(3-Fluorobenzofuran-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
2-(3-Fluorobenzofuran-2-YL)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.
Medicine: Due to its anti-tumor and antibacterial properties, it is being explored for therapeutic applications.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2-(3-Fluorobenzofuran-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its efficacy. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-(3-Fluorobenzofuran-2-YL)acetic acid can be compared with other benzofuran derivatives such as 2-acetylbenzofuran and benzofuran carbohydrazide. While these compounds share a common benzofuran core, the presence of different substituents, such as the fluorine atom in this compound, imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7FO3 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-(3-fluoro-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H7FO3/c11-10-6-3-1-2-4-7(6)14-8(10)5-9(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
WSHCBRKRWWMPIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)CC(=O)O)F |
Origin of Product |
United States |
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